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molecular formula C10H12N2O2S B3271129 Methyl 4-(thioureidomethyl)benzoate CAS No. 540737-38-0

Methyl 4-(thioureidomethyl)benzoate

Cat. No. B3271129
M. Wt: 224.28 g/mol
InChI Key: VMMOTGMKOGNJSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07163952B2

Procedure details

Under an argon atmosphere, to a suspension of methyl 4-aminomethylbenzoate hydrochloride (170.0 g, 0.843 mol) in chloroform (850 ml, 5.0 v/w) were successively added 1,1′-thiocarbonyldiimidazole (purity 90%, 166.0 g, 0.843 mol) and triethylamine (123 ml, 0.885 mol). After stirring at room temperature for 3 hr, 28% aqueous ammonia (570 ml, 8.43 mol) and methanol (170 ml, 1.0 v/w) were added and the mixture was stirred overnight. n-Hexane (1700 ml, 10.0 v/w) and water (850 ml, 5.0 v/w) were successively added to the reaction mixture and the mixture was stirred at room temperature for 3 hrs. The precipitated crystals were collected by filtration, washed successively with n-hexane (500 ml) and water (500 ml) and dried in vacuo to give the title compound (172.5 g, yield 91.3%) as a colorless solid.
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
850 mL
Type
solvent
Reaction Step One
Quantity
166 g
Type
reactant
Reaction Step Two
Quantity
123 mL
Type
reactant
Reaction Step Three
Quantity
570 mL
Type
reactant
Reaction Step Four
Quantity
170 mL
Type
solvent
Reaction Step Four
Name
Quantity
850 mL
Type
solvent
Reaction Step Five
Quantity
1700 mL
Type
solvent
Reaction Step Five
Yield
91.3%

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][C:4]1[CH:13]=[CH:12][C:7]([C:8]([O:10][CH3:11])=[O:9])=[CH:6][CH:5]=1.[C:14](N1C=CN=C1)([N:16]1C=CN=C1)=[S:15].C(N(CC)CC)C.N>C(Cl)(Cl)Cl.O.CCCCCC.CO>[CH3:11][O:10][C:8]([C:7]1[CH:6]=[CH:5][C:4]([CH2:3][NH:2][C:14]([NH2:16])=[S:15])=[CH:13][CH:12]=1)=[O:9] |f:0.1|

Inputs

Step One
Name
Quantity
170 g
Type
reactant
Smiles
Cl.NCC1=CC=C(C(=O)OC)C=C1
Name
Quantity
850 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
166 g
Type
reactant
Smiles
C(=S)(N1C=NC=C1)N1C=NC=C1
Step Three
Name
Quantity
123 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
570 mL
Type
reactant
Smiles
N
Name
Quantity
170 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
850 mL
Type
solvent
Smiles
O
Name
Quantity
1700 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 3 hrs
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed successively with n-hexane (500 ml) and water (500 ml)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(=O)C1=CC=C(CNC(=S)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 172.5 g
YIELD: PERCENTYIELD 91.3%
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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